Orthogonal Br/I Reactivity for Chemoselective Coupling
2-Bromo-3-iodonaphthalene possesses two halogen substituents with intrinsically different reactivity toward oxidative addition in palladium-catalyzed cross-coupling: the C–I bond undergoes oxidative addition significantly faster than the C–Br bond [1]. This intrinsic kinetic differentiation enables chemoselective sequential couplings where the iodine site reacts first with one coupling partner, followed by bromine site activation with a second partner . In contrast, 2,3-dibromonaphthalene (CAS 13214-70-5) contains two C–Br bonds of equivalent reactivity, which under typical Suzuki or Stille conditions would react non-selectively or require stoichiometric control to avoid statistical product mixtures . The asymmetric Br/I pairing in the target compound provides an embedded reaction sequence without additional protecting group steps.
| Evidence Dimension | Orthogonal reactivity (chemoselective coupling capability) |
|---|---|
| Target Compound Data | Contains one C–I bond and one C–Br bond with differential oxidative addition rates; enables sequential functionalization |
| Comparator Or Baseline | 2,3-Dibromonaphthalene: Contains two C–Br bonds of equivalent reactivity; symmetric reactivity profile |
| Quantified Difference | Qualitative: Orthogonal (Br/I) vs. Symmetric (Br/Br) reactivity profile; differential oxidative addition rates at C–I vs. C–Br sites under Pd(0) catalysis [1] |
| Conditions | General Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Stille) conditions. Relative oxidative addition rates: Ar-I >> Ar-Br [1] |
Why This Matters
Reduces synthetic step count by eliminating protecting group manipulations in multi-component coupling sequences, directly impacting total synthesis efficiency.
- [1] Stille, J. K. Angew. Chem. Int. Ed. Engl. 1986, 25, 508–524. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. View Source
